molecular formula C7H11N3 B1589671 4,6-Dimethylpyridine-2,3-diamine CAS No. 50850-16-3

4,6-Dimethylpyridine-2,3-diamine

Cat. No.: B1589671
CAS No.: 50850-16-3
M. Wt: 137.18 g/mol
InChI Key: KOFVAOOMAVAGHM-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2,3-diamine is a heterocyclic organic compound with the chemical formula C₇H₁₁N₃. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 4 and 6, and two amino groups at positions 2 and 3 on the pyridine ring. This compound is of significant interest in various fields such as medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-Dimethylpyridine-2,3-diamine involves the hydrogenation of 4,6-dimethyl-3-nitropyridin-2-amine. The process typically includes dissolving 4,6-dimethyl-3-nitropyridin-2-amine in ethanol and hydrogenating it with hydrogen gas over 10% palladium on activated carbon at room temperature for about 4 hours. The mixture is then filtered and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines.

Scientific Research Applications

4,6-Dimethylpyridine-2,3-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological context. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

    2,3-Diaminopyridine: Similar in structure but lacks the methyl groups at positions 4 and 6.

    4,6-Dimethyl-2-aminopyrimidine: Similar in structure but has a pyrimidine ring instead of a pyridine ring.

    2,4,6-Trimethylpyridine: Similar in structure but has an additional methyl group at position 2.

Uniqueness: 4,6-Dimethylpyridine-2,3-diamine is unique due to the specific positioning of its methyl and amino groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-5(2)10-7(9)6(4)8/h3H,8H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFVAOOMAVAGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452437
Record name 2,3-diamino-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50850-16-3
Record name 2,3-diamino-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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